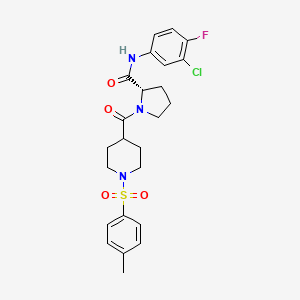
C24H27ClFN3O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains multiple functional groups, including a chloro group, a fluoro group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves several steps. The general synthetic route includes the following steps:
Formation of the diazabicyclo[3.2.1]octane ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro group: This is typically achieved through a substitution reaction using a fluorinating agent.
Attachment of the chloro group: This step involves the chlorination of the intermediate compound.
Formation of the methanesulfonamide group: This is achieved through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Análisis De Reacciones Químicas
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: can be compared with similar compounds such as:
- N-[5-chloro-2-(3-{3-[(4-chlorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
- N-[5-chloro-2-(3-{3-[(4-bromophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
These compounds share similar structures but differ in the substituents attached to the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, binding affinity, and overall biological activity .
Propiedades
Fórmula molecular |
C24H27ClFN3O4S |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
(2S)-N-(3-chloro-4-fluorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H27ClFN3O4S/c1-16-4-7-19(8-5-16)34(32,33)28-13-10-17(11-14-28)24(31)29-12-2-3-22(29)23(30)27-18-6-9-21(26)20(25)15-18/h4-9,15,17,22H,2-3,10-14H2,1H3,(H,27,30)/t22-/m0/s1 |
Clave InChI |
ANYHWTJUZNQILR-QFIPXVFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)F)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
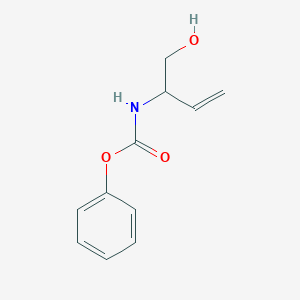
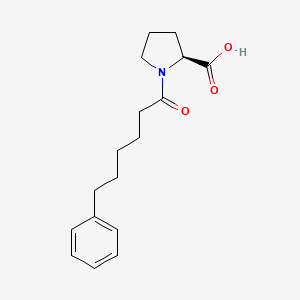

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
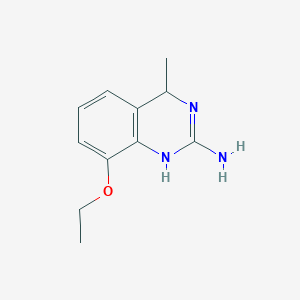
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
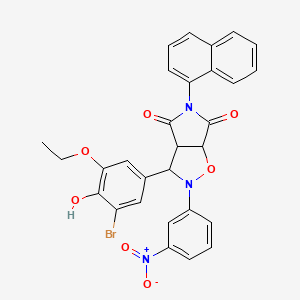
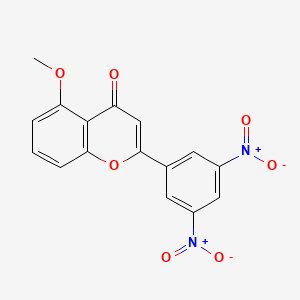
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

